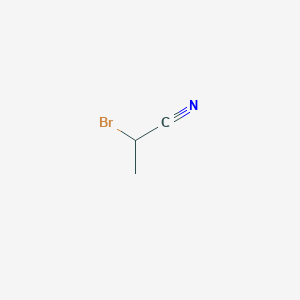

2-Bromopropionitrile

描述

Contextualization within Halogenated Nitriles

Halogenated nitriles are organic compounds that contain both a nitrile (-C≡N) functional group and at least one halogen atom. 2-Bromopropionitrile is a prime example of an α-halonitrile, where the halogen (bromine) is attached to the carbon atom adjacent to the nitrile group. This specific arrangement profoundly influences the molecule's reactivity, making the α-carbon electrophilic and the bromine atom a good leaving group in nucleophilic substitution reactions. acs.org

The presence of the electron-withdrawing nitrile group enhances the reactivity of the C-Br bond, making it susceptible to cleavage. um.es This characteristic is central to its utility in various chemical transformations. The study of gas-phase SN2 reactions has provided insights into the reactivity of halogenated nitriles, with research indicating that the energy barrier for reactions involving this compound is influenced by steric effects from the methyl group. acs.org

The table below outlines some of the key physicochemical properties of this compound. chembk.combiosynth.comontosight.aichemsrc.com

| Property | Value |

| Molecular Formula | C₃H₄BrN |

| Molar Mass | 133.97 g/mol |

| Density | 1.55 g/mL at 25 °C |

| Boiling Point | 68-69 °C/50 mmHg |

| Refractive Index | n20/D 1.461 |

Significance as a Precursor in Complex Syntheses

The true value of this compound in advanced chemical research lies in its role as a versatile precursor for the synthesis of more complex molecules. chembk.comchembk.com Its bifunctional nature allows for a wide array of chemical modifications, making it a valuable starting material in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai

One of the most significant applications of this compound is as an initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). chemicalbook.comacs.orgsigmaaldrich.com ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. researchgate.net this compound has been successfully employed as an initiator in the ATRP of various monomers, including acrylonitrile (B1666552) and methyl methacrylate (B99206). chemicalbook.comacs.orgresearchgate.netresearchgate.net For instance, it was used as the initiator in the ytterbium-based catalyst system for the Activators Generated by Electron Transfer (AGET) ATRP of acrylonitrile. chemsrc.comchemicalbook.comsigmaaldrich.comlookchem.com This method allows for the simultaneous control of molecular mass distribution and tacticity of the resulting polymer. chemsrc.com

Furthermore, research has demonstrated the use of this compound in copper-catalyzed annulation cascades to synthesize substituted naphthalenones. acs.org It has also been utilized in the synthesis of block copolymers, such as polyacrylonitrile-block-polystyrene, through ATRP. researchgate.net The reactivity of this compound has been explored in reactions with copper(I) complexes, leading to the formation of stable copper(III) products, which provides insight into the mechanisms of copper-catalyzed cross-coupling reactions. escholarship.org

The following table summarizes some of the key polymerization reactions where this compound has been used as an initiator.

| Polymerization Type | Monomer | Catalyst System | Reference |

| AGET ATRP | Acrylonitrile | Yb-based catalyst | chemicalbook.comsigmaaldrich.com |

| Iron-mediated ATRP | Methyl Methacrylate (MMA) | Iron-based catalyst | acs.org |

| Cu(0)-mediated LRP | Acrylonitrile | Cu(0)/Me₆-TREN | researchgate.net |

| ATRP | Acrylonitrile & 2-methoxyethyl acrylate | CuCl/2,2′-bipyridine | researchgate.net |

Historical Overview of Research Trajectories

Early research involving this compound dates back to at least 1939, with studies focusing on its optical activity. acs.org However, its prominence in the scientific literature has grown significantly with the advent of modern synthetic methodologies. The development of controlled radical polymerization techniques in the late 20th and early 21st centuries, particularly ATRP, marked a turning point for the application of this compound. acs.orgresearchgate.net

Initial ATRP studies focused on establishing effective catalyst systems and understanding the kinetics of polymerization initiated by alkyl halides like this compound. acs.org Subsequent research expanded its use to more complex systems, including the synthesis of block copolymers and star-like polymers. researchgate.netresearchgate.net More recent research has delved into the mechanistic intricacies of reactions involving this compound, such as its role in electrochemical and chemical control in ATRP and its interaction with metal catalysts to form high-valent metal complexes. escholarship.orgrsc.org The continuous exploration of its reactivity continues to open new avenues for its application in the synthesis of novel materials and complex organic molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN/c1-3(4)2-5/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNYHMRMZOGVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941245 | |

| Record name | 2-Bromopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19481-82-4 | |

| Record name | Propanenitrile, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019481824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Strategic Approaches

Advanced Synthetic Strategies

More sophisticated methods have been developed to control the stereochemistry at the α-carbon, yielding enantiopure 2-bromopropionitrile, which is a valuable building block in asymmetric synthesis.

The generation of a single enantiomer of this compound is of significant interest. This is primarily achieved through chiral auxiliary-mediated methods or asymmetric catalysis.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org The Evans oxazolidinones are a well-known class of chiral auxiliaries widely used for this purpose.

The general strategy for preparing enantiopure this compound via this method would be:

Acylation: Propionic acid is first converted to propionyl chloride, which then reacts with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-propionyl imide. semanticscholar.org

Diastereoselective Enolate Formation: The N-propionyl imide is treated with a base, such as lithium diisopropylamide (LDA) or a Lewis acid like dibutylboron triflate with a tertiary amine, to generate a stereochemically defined (Z)-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate. wikipedia.orgsemanticscholar.org

Asymmetric Bromination: The enolate is then quenched with an electrophilic bromine source, such as N-Bromosuccinimide (NBS). The bromine atom adds to the less sterically hindered face of the enolate, resulting in the formation of one diastereomer in high excess.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, for example by hydrolysis, to yield enantiopure 2-bromopropanoic acid. This acid can then be converted to the target nitrile without disturbing the newly formed stereocenter.

This approach allows for the predictable synthesis of either enantiomer of the target molecule simply by choosing the appropriate enantiomer of the chiral auxiliary.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. While the direct asymmetric α-bromination of nitriles is not extensively documented, the principle has been successfully demonstrated for related carbonyl compounds like aldehydes and ketones.

This strategy typically employs a chiral organocatalyst, such as a derivative of the amino acid proline. The proposed mechanism involves the reaction of the substrate (in this case, propionitrile) with the chiral catalyst to form a nucleophilic intermediate in a chiral environment.

For example, in the well-studied α-bromination of aldehydes, a chiral secondary amine catalyst reacts with the aldehyde to form a chiral enamine. This enamine, similar to the ketenimine intermediate in nitrile bromination, then attacks the electrophilic bromine source from a sterically preferred direction, leading to an enantiomeric excess in the product. Research has demonstrated that this organocatalytic approach can afford α-brominated aldehydes and ketones in high yields and with up to 96% enantiomeric excess (ee). While this specific methodology has not been widely reported for nitriles, the successful enantioselective bromination of cyanoarenes using bifunctional organocatalysts has been described, demonstrating that the principle is applicable to nitrile-containing molecules. rsc.org This approach remains a promising area for the development of a more direct and atom-economical route to enantiopure this compound.

Table 2: Summary of Advanced Stereoselective Strategies

| Strategy | Principle | Typical Reagents | Outcome |

|---|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to direct diastereoselective bromination. | Evans oxazolidinones, LDA or Bu₂BOTf, NBS | High diastereomeric excess, leading to high enantiomeric excess after auxiliary removal. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to create a chiral environment for the bromination reaction. | Chiral amine or bifunctional organocatalyst, electrophilic bromine source (e.g., NBS) | Direct formation of an enantiomerically enriched product. High potential for efficiency and atom economy. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce or eliminate the use and generation of hazardous substances. Key areas of development include the use of solvent-free reaction conditions and the design of efficient and recyclable catalysts.

Solvent-free synthesis offers significant environmental benefits by minimizing waste and reducing the risks associated with volatile organic compounds. One promising approach for the bromination of nitriles involves the use of solid brominating agents, such as N-bromosuccinimide (NBS), under solvent-free conditions, often facilitated by microwave irradiation. researchgate.netresearchgate.net This method can lead to rapid and efficient reactions with high regioselectivity for the alpha-position of the nitrile. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govbeilstein-journals.org The direct coupling of microwave energy with the reacting molecules can lead to rapid and uniform heating, often avoiding the need for a solvent. beilstein-journals.org While specific solvent-free microwave-assisted protocols for this compound are not extensively documented in readily available literature, the successful application of this technique to the α-bromination of other carbonyl compounds suggests its high potential for the synthesis of this compound. researchgate.net

Another avenue for environmentally benign synthesis is the use of ionic liquids (ILs). Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. researchgate.netdicp.ac.cn In the synthesis of the related compound, 2-bromopropionic acid, ionic liquids derived from the addition of HBr to ammonium-based zwitterions have been successfully employed as both the solvent and the brominating agent. researchgate.net This approach allows for excellent selectivity and the potential for catalyst recycling. researchgate.net The application of similar ionic liquid systems to the synthesis of this compound could offer a greener and more efficient manufacturing process.

Table 1: Overview of Potential Green Synthetic Approaches for this compound This table is based on analogous reactions and green chemistry principles, as direct solvent-free and specific catalytic data for this compound is limited in the provided search results.

| Methodology | Potential Reagents/Catalysts | Potential Advantages | Data Source Analogy |

|---|---|---|---|

| Solvent-Free Microwave-Assisted Synthesis | Propionitrile (B127096), N-Bromosuccinimide (NBS) | Reduced reaction time, energy efficiency, no solvent waste | researchgate.netresearchgate.net |

| Ionic Liquid-Based Synthesis | Propionitrile, HBr in an imidazolium-based ionic liquid | Dual role as solvent and catalyst, potential for catalyst recycling, enhanced selectivity | researchgate.netresearchgate.net |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the α-bromination of nitriles, both homogeneous and heterogeneous catalysts are being explored to improve reaction efficiency and sustainability.

Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, allowing for their reuse and minimizing waste. While specific heterogeneous catalysts for the direct synthesis of this compound are not detailed in the available literature, research into the α-alkylation of nitriles using heterogeneous ruthenium-iron bimetallic catalysts points towards the feasibility of developing solid-supported catalysts for the α-functionalization of nitriles.

Homogeneous catalysis, particularly using transition metal complexes, can offer high activity and selectivity. Ruthenium pincer catalysts, for example, have been shown to be effective in the α-alkylation of arylmethyl nitriles. researchgate.net These catalysts operate via a "borrowing hydrogen" mechanism, which is an atom-economical process that produces water as the only byproduct. researchgate.net The development of similar catalytic systems for the direct bromination of propionitrile could lead to more sustainable production methods.

Furthermore, the use of ionic liquids as catalysts, in addition to their role as solvents, is a promising area. Brønsted acidic ionic liquids have been shown to act as dual catalyst-solvents in various organic reactions. dicp.ac.cn Their application in the synthesis of this compound could provide a greener alternative to traditional acid catalysts.

Derivatization and Functionalization Techniques

This compound is a bifunctional molecule, possessing both a reactive nitrile group and a labile bromine atom at the α-carbon. This dual reactivity makes it a versatile intermediate for the synthesis of a wide range of more complex molecules.

The nitrile group (C≡N) of this compound can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2-bromopropionic acid) or an amide (2-bromopropionamide) under acidic or basic conditions. The reaction proceeds through the formation of an amide intermediate. While specific kinetic data for the hydrolysis of this compound is not readily available, the general mechanism is well-established for nitriles.

Reduction: The nitrile group can be reduced to a primary amine (2-bromo-1-propanamine). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reduction of nitriles is a common method for the synthesis of primary amines.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. This reaction, after hydrolysis of the intermediate imine, leads to the formation of ketones. For example, the reaction of this compound with phenylmagnesium bromide would be expected to yield 1-phenyl-1-propanone, although the reactivity of the α-bromo group would need to be considered. The reaction of propanenitrile with phenylmagnesium bromide is known to produce the corresponding ketone. askfilo.com

Table 2: Representative Reactions at the Nitrile Moiety of this compound This table presents expected products based on general reactions of nitriles, as specific data for this compound is limited.

| Reaction Type | Reagent | Expected Product | General Reference |

|---|---|---|---|

| Hydrolysis (acidic) | H₃O⁺, heat | 2-Bromopropionic acid | jeeadv.ac.in |

| Reduction | 1. LiAlH₄, 2. H₂O | 2-Bromo-1-propanamine | jeeadv.ac.in |

| Grignard Reaction | 1. Phenylmagnesium bromide, 2. H₃O⁺ | 1-Phenyl-1-propanone | askfilo.comechemi.com |

The bromine atom at the α-position of this compound is a good leaving group, making this carbon center susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: A wide variety of nucleophiles can displace the bromide ion, leading to the formation of a diverse range of substituted propionitriles. For example, reaction with sodium azide (B81097) would yield 2-azidopropionitrile. This reaction is a key step in the "click chemistry" approach for further functionalization. The stereoconvergent cross-coupling of racemic α-halonitriles with organozinc reagents (Negishi coupling) catalyzed by nickel complexes has been shown to produce enantioenriched α-arylnitriles and allylic nitriles. nih.gov

Elimination Reactions (Dehydrobromination): In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form acrylonitrile (B1666552). The choice of base and solvent is crucial in favoring elimination over substitution.

Table 3: Representative Reactions at the Brominated Carbon Center of this compound This table presents expected products based on general reactions of α-halo nitriles.

| Reaction Type | Reagent | Expected Product | General Reference |

|---|---|---|---|

| Nucleophilic Substitution | Sodium azide (NaN₃) | 2-Azidopropionitrile | nih.gov |

| Nucleophilic Substitution | Potassium thiocyanate (B1210189) (KSCN) | 2-Thiocyanatopropionitrile | researchgate.net (analogy) |

| Elimination (Dehydrobromination) | Potassium tert-butoxide | Acrylonitrile | jeeadv.ac.in |

Iii. Mechanistic Investigations and Reaction Dynamics

Radical Reactions and Pathways

2-Bromopropionitrile can serve as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). acs.orgcmu.edu ATRP is a powerful method for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and specific architectures. cmu.edu

Single Electron Transfer-Living Radical Polymerization (SET-LRP) is a variant of Cu(0)-mediated radical polymerization. researchgate.netresearchgate.net This technique has been successfully applied to the polymerization of acrylonitrile (B1666552), using this compound as the initiator. researchgate.netresearchgate.net The catalytic system typically involves Cu(0) and a ligand, such as hexamethylated tris(2-aminoethyl)amine (B1216632) (Me6-TREN), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net

The key step in SET-LRP is the disproportionation of the Cu(I) species, generated by the activation of the initiator with Cu(0), into highly reactive nascent Cu(0) and Cu(II) species. researchgate.netgoogle.com The nascent Cu(0) then activates the initiator and dormant polymer chains via an outer-sphere single-electron transfer mechanism. researchgate.net The Cu(II) species acts as a deactivator, reversibly terminating the growing polymer chains. google.com This rapid and extensive disproportionation of the copper catalyst in polar solvents like DMSO is a hallmark of the SET-LRP mechanism. researchgate.netacs.org

The use of this compound as an initiator in the SET-LRP of acrylonitrile has been shown to produce polyacrylonitrile (B21495) with high molecular weight and low polydispersity under mild, ambient temperature conditions. researchgate.netresearchgate.net The living nature of this polymerization is confirmed by successful chain extension experiments and analysis of the polymer chain-end functionality. researchgate.netacs.org

| Component | Role in SET-LRP of Acrylonitrile | Example |

|---|---|---|

| Initiator | Provides the initial radical species to start the polymerization. | This compound researchgate.netresearchgate.net |

| Catalyst | Mediates the reversible activation and deactivation of polymer chains. | Cu(0) researchgate.netresearchgate.net |

| Ligand | Solubilizes the copper catalyst and modulates its reactivity. | Hexamethylated tris(2-aminoethyl)amine (Me6-TREN) researchgate.netresearchgate.net |

| Solvent | Provides a suitable medium for the polymerization reaction. | Dimethyl sulfoxide (DMSO) researchgate.netresearchgate.net |

| Monomer | The building block of the polymer chain. | Acrylonitrile researchgate.netresearchgate.net |

Atom Transfer Radical Polymerization (ATRP) Mechanisms Initiated by this compound

Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP)

Activators Generated by Electron Transfer (AGET) Atom Transfer Radical Polymerization (ATRP) is a robust variation of ATRP that facilitates polymerization in the presence of limited amounts of air. This is achieved by generating the active catalyst, a lower oxidation state metal complex, in situ from a more stable, higher oxidation state precursor through the action of a reducing agent. This compound (BPN) is a recognized initiator in these systems. sigmaaldrich.comsigmaaldrich.com

In a typical AGET ATRP process utilizing BPN as the initiator, a copper(II) complex like CuBr₂ paired with a ligand such as N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is reduced to its catalytically active Cu(I) form. This reduction can be accomplished by various agents, including tin(II) 2-ethylhexanoate (B8288628) or ascorbic acid. nih.gov The newly formed Cu(I) species then activates the BPN initiator by abstracting the bromine atom. This step generates a 2-propionitrile radical, which initiates the polymerization of monomers, and the Cu(II) deactivator. The presence of this deactivator establishes a dynamic equilibrium that enables reversible termination of the growing polymer chains, a hallmark of controlled polymerization.

The utility of BPN in AGET ATRP has been demonstrated in the polymerization of monomers like acrylonitrile. sigmaaldrich.comsigmaaldrich.com The kinetics of such polymerizations are influenced by the concentrations of the reducing agent, catalyst, and initiator. A significant advantage of employing AGET ATRP with BPN is the reduced sensitivity to oxygen, which simplifies the experimental requirements compared to traditional ATRP methods that demand stringent deoxygenation.

Table 1: Key Components in AGET ATRP with this compound

| Component | Example(s) | Role |

| Initiator | This compound (BPN) | Source of the initial radical |

| Catalyst Precursor | CuBr₂/PMDETA | Stable higher oxidation state metal complex |

| Reducing Agent | Tin(II) 2-ethylhexanoate, Ascorbic acid | In situ generation of the Cu(I) activator |

| Monomer | Acrylonitrile | Building block of the polymer chain |

Photoinduced Controlled Radical Polymerization (Photo-CRP) with this compound

Photoinduced Controlled Radical Polymerization (Photo-CRP) employs light as an external stimulus to regulate the polymerization process, offering excellent spatial and temporal control. This compound (BPN) has proven to be an effective initiator in these systems, often used in conjunction with a photoredox catalyst. researchgate.netrsc.org

The fundamental principle of Photo-CRP involves a photocatalyst that, upon light absorption, enters an excited state. In this state, it can mediate the reduction of the deactivator (e.g., Cu(II)) to the activator (e.g., Cu(I)), which then initiates the polymerization. When BPN is the initiator, the photogenerated Cu(I) complex abstracts the bromine atom from BPN, creating the 2-propionitrile radical that starts the polymer chain growth. researchgate.netrsc.org

The polymerization of methyl methacrylate (B99206) (MMA) has been successfully achieved using photoATRP with BPN as the initiator. researchgate.net In such systems, irradiation, for instance at wavelengths greater than 350 nm, can facilitate the reduction of the initially added copper(II) catalyst complexed with a ligand like PMDETA or tris(2-pyridylmethyl)amine (B178826) (TPMA). researchgate.net This method allows for well-controlled polymerizations even with catalyst concentrations as low as 50-100 ppm. researchgate.net The living character of these polymerizations is confirmed by successful chain-extension experiments. researchgate.net

The ability to start and stop the polymerization by controlling the light source is a key feature of this technique. The choice of photocatalyst, which can range from metal complexes to organic dyes, along with the initiator, solvent, and light source, are all critical parameters that determine the efficiency and control of the polymerization. researchgate.netacs.org

Table 2: Representative System for Photoinduced ATRP of MMA

| Component | Example | Function |

| Monomer | Methyl Methacrylate (MMA) | Polymer building block |

| Initiator | This compound (BPN) | Radical source |

| Catalyst | Cu(II) complex with PMDETA or TPMA | Controls radical concentration |

| Solvent | Anisole | Reaction medium |

| Stimulus | Light (λ > 350 nm) | Triggers catalyst activation |

Iron-Mediated ATRP with this compound

Iron-based catalysts present a more economical and less toxic alternative to the commonly used copper catalysts in ATRP. This compound (BPN) has been successfully employed as an initiator in these iron-mediated systems. acs.orgcmu.edu

In a typical iron-mediated ATRP, an iron(II) complex, often formed in situ from an iron(II) source like FeCl₂ or FeBr₂ and a suitable ligand, acts as the activator. cmu.educmu.edu This Fe(II) complex reacts with BPN, leading to the formation of the 2-propionitrile radical and the Fe(III) deactivator. This reversible activation-deactivation process is the cornerstone of the controlled polymerization. cmu.edu

The polymerization of monomers such as styrene (B11656) and methyl methacrylate (MMA) has been effectively controlled using BPN as the initiator in the presence of iron catalysts. cmu.eduresearchgate.net The selection of the ligand is critical for modulating the catalyst's activity and achieving polymers with desired molecular weights and low polydispersities. cmu.eduresearchgate.net Ligands such as triphenylphosphine (B44618) (PPh₃) and nitrogen-based ligands like 4,4'-bis(5-nonyl)-2,2'-bipyridine have been utilized. cmu.educmu.edu The solvent also plays a crucial role; for instance, the polymerization of MMA with an FeX₂/DPPP (DPPP = 2-(diphenylphosphino)pyridine) catalytic system initiated by BPN was controllable in p-xylene (B151628). researchgate.net Generally, polar solvents tend to result in faster polymerization rates. researchgate.net

Table 3: Iron-Mediated ATRP of MMA with BPN

| Component | Example | Role | Finding |

| Monomer | Methyl Methacrylate (MMA) | Polymerizable unit | - |

| Initiator | This compound (BPN) | Radical source | Effective initiator acs.org |

| Catalyst | FeX₂/DPPP (X=Cl, Br) | Controls radical equilibrium | Controlled polymerization in p-xylene researchgate.net |

| Solvent | p-Xylene, DMF | Reaction medium | Polymerization is faster in more polar solvents researchgate.net |

Copper-Mediated ATRP with this compound

Copper-mediated ATRP is the most prevalent and thoroughly investigated ATRP system. This compound (BPN) is a frequently used initiator in this process, valued for its high initiation efficiency. acs.org

The mechanism hinges on the reversible activation of BPN by a copper(I) complex (e.g., CuBr/ligand). cmu.edursc.org This reaction generates a 2-propionitrile radical and a copper(II) deactivator (e.g., CuBr₂/ligand). cmu.edursc.org The radical then initiates the growth of the polymer chain. The Cu(II) deactivator plays a crucial role by reversibly terminating the growing chains, which keeps the concentration of active radicals low and minimizes irreversible termination reactions. cmu.edu This controlled process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. rsc.org

The choice of ligand is a critical factor that influences the catalyst's activity and solubility. researchgate.netrsc.org Commonly used ligands include derivatives of bipyridine and multidentate amines such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN). cmu.eduacs.org The ligand's structure affects the redox potential of the copper complex and the equilibrium constant of the activation-deactivation process. rsc.orgcmu.edu

BPN has been successfully used to initiate the polymerization of a broad spectrum of monomers, including styrenes, acrylates, and methacrylates, via copper-mediated ATRP. cmu.educmu.edu To achieve the desired polymer characteristics, reaction parameters such as temperature, solvent, and the relative concentrations of the initiator, catalyst, and monomer must be carefully managed. acs.orgcmu.edu

Table 4: Monomers Polymerized by Copper-Mediated ATRP with BPN

| Monomer | Catalyst System (Example) |

| Styrene | CuBr / dNbpy |

| Methyl Methacrylate (MMA) | CuBr / PMDETA |

| Methyl Acrylate (MA) | CuBr / bpy |

| Acrylonitrile | Cu(0) / Me₆TREN |

Ytterbium-Based Catalysis in ATRP

While less prevalent than copper or iron, lanthanide-based catalysts, including those utilizing ytterbium, have been explored in the context of ATRP. The use of this compound (BPN) as an initiator in these systems has been a subject of investigation. sigmaaldrich.comsigmaaldrich.comnih.gov

Specifically, a ytterbium-based catalyst has been employed for the AGET ATRP of acrylonitrile (AN), with BPN serving as the initiator. sigmaaldrich.comnih.govchemsrc.com In this system, a Yb-based catalyst, in conjunction with 2,2'-bipyridine (B1663995) (bipy) as a ligand and tin(II) bis(2-ethylhexanoate) as a reducing agent, was used in the presence of air. nih.gov A notable outcome of using the Yb-based catalyst compared to a CuBr₂-catalyzed system was an observed increase in the tacticity of the resulting polyacrylonitrile (PAN), particularly an increase in syndiotacticity. nih.gov This system also allowed for the successful preparation of a PAN-b-PMMA block copolymer. nih.gov

The development of effective ytterbium-based ATRP systems necessitates the careful design of ligands capable of stabilizing the different oxidation states of ytterbium and providing the appropriate reactivity for maintaining the activation-deactivation equilibrium. The distinct chemical properties of lanthanides, such as their larger ionic radii, present both challenges and opportunities for designing novel catalysts.

Table 5: Ytterbium-Based AGET ATRP of Acrylonitrile

| Component | Example | Role |

| Monomer | Acrylonitrile (AN) | Polymerizable unit |

| Initiator | This compound (BPN) | Radical source |

| Catalyst | YbBr₃ | Controls radical equilibrium |

| Ligand | 2,2'-bipyridine (bipy) | Stabilizes the catalyst |

| Reducing Agent | Tin(II) bis(2-ethylhexanoate) | Generates the active catalyst |

Ligand Effects and Catalyst Design in ATRP

In Atom Transfer Radical Polymerization (ATRP), the ligand is a critical component that modulates the properties of the metal catalyst, thereby influencing the polymerization kinetics and the degree of control. When this compound (BPN) is used as the initiator, the selection of an appropriate ligand is essential for a successful polymerization.

The primary functions of the ligand are to solubilize the transition metal salt in the polymerization medium and to adjust the redox potential of the metal center. rsc.orgcmu.edu This adjustment is crucial for establishing the appropriate activity and dynamics for the reversible halogen exchange reaction. cmu.edu Nitrogen-based ligands, particularly multidentate amines and bipyridines, are most commonly used in copper-mediated ATRP. researchgate.net Phosphorus-based ligands are more common in iron-mediated systems. researchgate.net

The electron-donating ability of the ligand significantly affects the redox potential of the metal complex. cmu.edu More electron-donating ligands tend to stabilize the higher oxidation state of the metal, which can lead to a higher ATRP equilibrium constant (K_ATRP) and a faster polymerization rate. For example, in the copper-mediated ATRP of methyl acrylate, a 400-fold increase in the polymerization rate was observed when using bipyridine ligands with strongly electron-donating p-(Me)₂N substituents compared to unsubstituted bipyridine. researchgate.net The denticity of the ligand is also important; tridentate and tetradentate ligands generally lead to faster polymerizations than bidentate ligands. researchgate.net

The design of the ligand also impacts the stereochemistry of the catalyst complex, which affects the accessibility of the metal center for the activation and deactivation steps. Excessive steric hindrance around the metal center can reduce the catalytic activity. researchgate.net The rational design of ligands allows for the fine-tuning of catalyst activity, enabling the polymerization of a wide range of monomers under various conditions.

Table 6: Effect of Ligand Structure on Catalyst Activity

| Ligand Type | General Effect on Polymerization Rate | Example Ligands |

| Bidentate | Slower | 2,2'-bipyridine (bpy) |

| Tridentate | Faster | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Tetradentate | Generally Fastest | Tris(2-pyridylmethyl)amine (TPMA), Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) |

Solvent Effects in ATRP Kinetics and Control

The choice of solvent can exert a significant influence on the kinetics and control of Atom Transfer Radical Polymerization (ATRP) initiated by this compound (BPN). The solvent interacts with various components of the polymerization system, affecting solubility, catalyst activity, and reaction rates.

Coordinating solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), can compete with the primary ligand for coordination sites on the metal center. This can alter the structure and reactivity of the catalyst, sometimes leading to a loss of control over the polymerization. Therefore, the solvent must be chosen carefully, considering its compatibility with the specific monomer, initiator, and catalyst system to achieve optimal performance. In some instances, conducting the polymerization in bulk, where the monomer itself acts as the solvent, is a viable and efficient option. cmu.edu

Table 7: Influence of Solvent on ATRP

| Property of Solvent | Effect on ATRP System |

| Solubility | Must dissolve monomer, polymer, and catalyst complex. |

| Polarity | Can influence the ATRP equilibrium and reaction rate. |

| Coordinating Ability | Can compete with the primary ligand, altering catalyst reactivity. |

Homolytic Radical Substitution (HAS) Type Reactions

Homolytic radical substitution (HAS) reactions involving this compound are characterized by the cleavage of the carbon-bromine bond, which results in the formation of a secondary radical. This process is a key step in various synthetic transformations. For instance, in the presence of ultraviolet (UV) light, the Br-Br bond in bromine molecules can be broken to form bromine radicals. chemguide.co.uk These highly reactive radicals can then abstract a hydrogen atom from an alkane, initiating a chain reaction. chemguide.co.uksavemyexams.comsavemyexams.comlibretexts.org This type of reaction is not ideal for creating specific halogenoalkanes because it tends to produce a mixture of substitution products. savemyexams.com

The mechanism of free-radical substitution reactions typically involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: This stage is triggered by an energy source, like UV light, which causes the homolytic fission of a halogen molecule into two radical atoms. chemguide.co.uksavemyexams.comsavemyexams.comlibretexts.org

Propagation: The halogen radical then reacts with a stable molecule to form a new radical, continuing the chain reaction. chemguide.co.uklibretexts.org

Termination: The reaction concludes when two radicals combine, forming a stable, non-radical product.

A notable example of a HAS-type reaction is the nickel-catalyzed direct alkylation of electron-rich heterocycles, such as 2-pyridones, with this compound. This reaction proceeds via an alkyl radical intermediate, enabling the selective functionalization at the C-3 position of 2-pyridones. acs.org

Radical Addition and Cyclization Processes

Radical addition and cyclization reactions involving this compound are powerful methods for constructing complex molecular architectures. These processes often begin with the generation of a radical from this compound, which then adds to an unsaturated system, such as an alkyne or alkene, initiating a cascade of bond-forming events.

One illustrative example is the copper-catalyzed tandem annulation reaction of 2-bromo-1-arylpropan-1-ones with alkynes. acs.org In this process, a proposed radical mechanism involves the cleavage of the C-Br bond of the substrate by a Cu(I) species under heat, which generates an alkyl radical and a Cu(II) species. acs.org This alkyl radical then adds to an alkyne, leading to a radical intermediate that undergoes intramolecular cyclization to form the final product. acs.org

Similarly, photo-induced reactions have been developed that utilize radical addition and cyclization pathways. rsc.org For instance, the difluoroalkylation of alkyne ketones can be achieved through a tandem reaction initiated by a photo-induced electron donor-acceptor (EDA) complex. rsc.org This process involves the generation of a difluoroalkyl radical that adds to the alkyne, followed by cyclization to yield difluoroalkyl-substituted thioflavones. rsc.org These reactions can often be performed under mild, metal-free, and oxidant-free conditions. rsc.org

Atom transfer radical addition (ATRA) and cyclization (ATRC) reactions are also significant applications. researchgate.net In these reactions, a transition metal complex, often copper-based, facilitates the reversible transfer of a halogen atom, allowing for the controlled addition of radicals to unsaturated compounds. researchgate.net The use of reducing agents can regenerate the active catalyst, enabling these reactions to proceed with very low catalyst concentrations. researchgate.net

Elimination Reactions: Formation of Unsaturated Nitriles

Elimination reactions of this compound provide a direct route to the formation of unsaturated nitriles. These reactions typically involve the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, resulting in the formation of a double bond. youtube.comyoutube.com This process is essentially the reverse of an addition reaction, converting a saturated compound into an unsaturated one. youtube.comyoutube.comyoutube.com

The conditions for elimination reactions often involve heat and the presence of a base. youtube.com For example, the reaction of a haloalkane with a strong base like sodium hydroxide (B78521) can lead to the formation of an alkene, a salt, and water. youtube.comyoutube.com The base assists in the removal of the hydrogen atom, while the bromine atom acts as a leaving group.

In the context of this compound, elimination would lead to the formation of acrylonitrile or its derivatives. The specific products can be influenced by the reaction conditions and the substrate structure. For instance, in the indium-mediated coupling of bromoacetonitrile (B46782) and this compound with aldehydes, subsequent elimination reactions can lead to the formation of 2-alkenenitriles. researchgate.net

Oxidative Addition Mechanisms with Transition Metals

Oxidative addition is a fundamental step in many transition metal-catalyzed reactions, where the metal center's oxidation state and coordination number increase. wikipedia.org This process is crucial for the activation of substrates like this compound. For transition metals, oxidative addition leads to a decrease in the d-electron count, often by two electrons. wikipedia.org Metals in a low oxidation state that are easily oxidized are more likely to undergo this reaction. wikipedia.org

The mechanism of oxidative addition can vary and may include concerted, SN2-type, ionic, or radical pathways. libretexts.org

Concerted Pathway: The metal center interacts with the incoming ligand in a single, associative step. libretexts.org

SN2-type Mechanism: The metal center acts as a nucleophile, attacking the less electronegative atom and displacing the leaving group. wikipedia.org This is common for polar substrates like alkyl halides. wikipedia.org

Ionic Pathway: This pathway involves the sequential addition of dissociated ions, such as H+ and X-, to the metal center. libretexts.org

Radical Pathway: This involves one-electron transfer steps.

Role in Copper-Catalyzed Processes

In copper-catalyzed reactions, oxidative addition of alkyl halides like this compound to a Cu(I) center is a key step, though the mechanism is often complex and debated. rug.nlescholarship.org While Cu(I) is generally considered the active catalytic species, Cu(0) and Cu(II) can also be active. rug.nl The reaction often proceeds through a Cu(I)/Cu(III) catalytic cycle, where the oxidative addition of the alkyl halide to the Cu(I) complex forms a Cu(III) intermediate. escholarship.orgnih.gov This is then followed by reductive elimination to form the final product. rug.nl

Recent studies have provided direct evidence for the formation of stable Cu(III) complexes from the oxidative addition of α-haloacetonitriles to Cu(I) complexes. escholarship.orgnih.govresearchgate.net The stability of these intermediates is attributed to strong copper-ligand bonds and a high barrier for reductive elimination. escholarship.orgnih.govresearchgate.net Mechanistic investigations suggest that the oxidative addition to ionic and neutral copper(I) complexes can proceed through different pathways, such as an SN2-type substitution for ionic complexes and a halogen-atom transfer for neutral complexes. escholarship.orgnih.govresearchgate.net

The following table summarizes the proposed pathways for oxidative addition in copper-catalyzed reactions:

| Proposed Pathway | Description |

| Oxidative Addition/Reductive Elimination | Involves the formation of a Cu(III) intermediate. rug.nl |

| Sigma Bond Metathesis | The copper center remains in the Cu(II) oxidation state. rug.nl |

| Single Electron Transfer (SET) | Forms a radical anion of the aryl halide (Cu(I)/Cu(II)). rug.nl |

| Iodine Atom Transfer (IAT) | Generates an aryl radical (Cu(I)/Cu(II)). rug.nl |

Influence of Steric Hindrance on Oxidative Addition

Steric hindrance plays a significant role in the kinetics and mechanism of oxidative addition reactions. aalto.ficore.ac.uk Increased steric bulk around the metal center or on the substrate can hinder the approach of the reacting species, thereby slowing down the reaction rate. aalto.fiescholarship.org

In the context of this compound, which is a secondary alkyl bromide, its reaction via oxidative addition is influenced by steric factors. For instance, the reaction of the more sterically hindered this compound with an ionic Cu(I) complex was found to be slower than that of the less-hindered bromoacetonitrile. escholarship.orgnih.govescholarship.org This observation is consistent with an SN2-type pathway, where increased steric hindrance at the reaction center impedes the nucleophilic attack of the metal complex. escholarship.orgnih.gov Conversely, for radical pathways like outer-sphere electron transfer (OSET) or halogen-atom transfer (XAT), a secondary alkyl halide would be expected to react faster than a primary one due to the greater stability of the resulting secondary alkyl radical. escholarship.org Therefore, the observed slower reaction rate for this compound provides evidence against these radical pathways in this specific system. escholarship.orgescholarship.org

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry and theoretical modeling have become indispensable tools for elucidating the complex reaction pathways of this compound. researchgate.netsciepub.com Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to investigate reaction mechanisms, transition states, and activation energies. sciepub.com These computational approaches provide detailed insights into the electronic structure and energy profiles of reactions, complementing experimental findings. sciepub.com

For instance, DFT calculations have been used to study the mechanism of copper-catalyzed cross-coupling reactions involving alkyl halides. nih.gov These studies have helped to differentiate between various proposed mechanisms, such as SN2-type, outer-sphere electron transfer (OSET), and halogen-atom transfer (XAT) pathways. nih.gov By calculating the energy barriers for each potential pathway, researchers can predict the most likely reaction mechanism. nih.gov For example, computational data showing a significantly higher energy barrier for the OSET pathway compared to the SN2-type pathway for the reaction of an ionic Cu(I) complex with an alkyl halide provides strong evidence against the OSET mechanism. nih.gov

Theoretical modeling has also been applied to study atom transfer radical polymerization (ATRP) processes involving initiators like this compound. researchgate.net Kinetic modeling can simulate the polymerization process and predict molecular weight development under different conditions, such as conventional heating versus microwave irradiation. researchgate.net Furthermore, computational studies have been instrumental in understanding the influence of steric and electronic effects on the reactivity of various components in a reaction, such as the ligands on a metal catalyst or the substituents on the substrate. core.ac.ukgoogle.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a pivotal tool in elucidating the reaction pathways of this compound. Computational studies have been particularly insightful in understanding the mechanisms of its reactions with transition metal complexes.

For instance, the oxidative addition of this compound to a copper(I) complex has been investigated using DFT calculations with the PBE0-D3(BJ) functional. nih.govescholarship.org These studies proposed and evaluated several potential reaction pathways to understand how the carbon-halogen bond is cleaved. nih.govescholarship.org The calculations compared a concerted oxidative addition pathway with an SN2-type pathway and a halogen-atom transfer (XAT) process. nih.gov

The results of these DFT calculations indicated that the computed energy barrier for a concerted pathway was significantly higher than for the SN2-type mechanism. nih.gov Specifically, for a related haloacetonitrile, the barrier for the SN2 pathway was calculated to be 22.5 kcal/mol, which was close to the experimentally observed activation energy of 21.3 kcal/mol. nih.gov This good agreement provides strong evidence supporting the SN2-type mechanism for the reaction of the ionic Cu(I) complex with haloacetonitriles like this compound. nih.gov Furthermore, DFT has been employed to understand the electronic donor-acceptor interactions between polymers initiated by this compound and other materials like single-walled carbon nanotubes. researchgate.net

Potential Energy Surface Calculations

The potential energy surfaces (PES) for reactions involving this compound have been determined to map out the energy landscape from reactants to products. These calculations are crucial for identifying transition states and energy barriers, which govern reaction kinetics.

Notably, the PES for the gas-phase SN2 reaction between halide ions and this compound has been quantitatively investigated using a combination of experimental techniques and electronic structure calculations. acs.org Computational work, specifically using MP2/6-311++G//B3LYP/6-311+G calculations, has shown excellent agreement with experimental values, lending confidence to the computational methods. acs.org

A key finding from these PES calculations is the effect of substitution on the reaction barrier. The energy barrier for the SN2 reaction of this compound is larger than that for the less substituted bromoacetonitrile. acs.org This increase is attributed to the steric effects associated with the substitution of a hydrogen atom for a methyl group on the carbon atom bearing the bromine. acs.org This observation is consistent with previously established trends for SN2 reactions where more sterically hindered substrates react more slowly. acs.org

Thermodynamic and Kinetic Parameters of Reactions

The thermodynamic and kinetic parameters quantify the feasibility and rate of reactions involving this compound. These have been determined through both computational and experimental methods.

In the context of Atom Transfer Radical Polymerization (ATRP), this compound is a common initiator. acs.orgsigmaaldrich.com Spectroscopic and electrochemical techniques have been used to quantify the thermodynamic and kinetic parameters of the interactions between radicals derived from initiators like this compound and the copper catalysts. sci-hub.se These studies investigate the stability of the resulting organometallic intermediates (R-Cu(II)/L), finding that for radical-stabilizing groups, the cyano group leads to high stability. sci-hub.se

Experimental kinetic studies on the reaction of this compound with an ionic Cu(I) complex, [Ph4P]+[Cu(CF3)2]−, show that the reaction proceeds smoothly at room temperature. nih.govescholarship.org However, the reaction with the more sterically hindered this compound is slower than with the less hindered bromoacetonitrile. nih.gov This is consistent with potential energy surface calculations and supports an SN2-type mechanism. nih.govacs.org The rate constant for this reaction was determined and compared to other haloacetonitriles.

Table 1: Kinetic Data for the Reaction of Cu(I) Complex 1a with Various Haloacetonitriles at 25°C

| Haloacetonitrile | Rate Constant (M-1·s-1) |

|---|---|

| Iodide (2-I) | (8.54 ± 0.04) × 10-3 |

| Bromide (2-Br) | (1.78 ± 0.03) × 10-3 |

| This compound (2-Br-Me) | (1.15 ± 0.01) × 10-3 |

Source: nih.gov

Furthermore, thermochemical data for stationary points on the potential energy surfaces of gas-phase SN2 reactions have been obtained through electronic structure calculations, providing fundamental thermodynamic information about these reaction systems. acs.org

Iv. Applications in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry

The bifunctional nature of 2-bromopropionitrile makes it a potential candidate for constructing complex heterocyclic frameworks through reactions that form multiple carbon-carbon and carbon-heteroatom bonds in a sequential manner.

While the reactivity of α-halo nitriles suggests their potential utility in forming carbocyclic structures like naphthalenones, specific methodologies employing this compound for this purpose are highly specialized. A broad search of scientific literature does not reveal widely documented examples of this specific transformation, indicating that its application in this area is not a common synthetic route.

Annulation cascades and multi-component reactions (MCRs) are powerful strategies for rapidly building molecular complexity from simple precursors. nih.govnih.govrsc.org These reactions are prized for their efficiency and atom economy. cibtech.org The structure of this compound, featuring both an electrophilic carbon and a site amenable to deprotonation to form a nucleophile, makes it a theoretically suitable substrate for such complex transformations aimed at synthesizing heterocyclic compounds. However, specific examples detailing the use of this compound as a key component in MCRs or annulation cascades for heterocycle synthesis are not extensively reported in the available chemical literature, suggesting this remains a niche or specialized area of research.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

This compound serves as a starting material for the synthesis of intermediates used in the development of potential therapeutic agents.

This compound is a key reactant in one of the described synthesis methods for (1-cyanoethyl) diethyl phosphate (B84403). google.com This compound is a significant pharmaceutical intermediate for modulators of the ubiquitin-proteasome pathway (UPP), which is crucial for intracellular signal transduction and cell growth regulation. google.com The synthesis involves the reaction of this compound with triethyl phosphite (B83602). google.com An alternative pathway involves the reaction of diethyl phosphite with bromoacetonitrile (B46782), followed by methylation. google.com The resulting (1-cyanoethyl) diethyl phosphate is used in synthesizing drugs that regulate interleukin-1 receptor-associated kinases within the UPP, which are important targets for studying malignant tumors and genetic diseases. google.com

Table 1: Synthesis of (1-cyanoethyl) diethyl phosphate

| Reactant 1 | Reactant 2 | Product | Significance |

|---|

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability or oral bioavailability. nih.govnih.gov The incorporation of small, functionalized groups can be a key strategy in their design. While α-halo carbonyl compounds can be used for the alkylation of amino acid side chains, specific, documented examples of this compound being used to build or modify peptidomimetic inhibitors are not widely available in the scientific literature, indicating this is a highly specialized application.

Role in Polymer Chemistry and Materials Science

A significant and well-documented application of this compound is its use as an initiator in controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP). wikipedia.org This method allows for the synthesis of well-defined polymers with controlled molecular weights, architectures, and low polydispersity. cmu.edu

This compound has been successfully employed as an initiator for the ATRP of acrylonitrile (B1666552) to produce polyacrylonitrile (B21495) (PAN) and for the copolymerization of styrene (B11656) and acrylonitrile to form styrene-acrylonitrile (SAN) copolymers. acs.orgcmu.edu In this process, the carbon-bromine bond in this compound is reversibly cleaved by a transition metal catalyst (typically a copper(I) complex), generating a radical that initiates polymerization. wikipedia.org This controlled initiation leads to polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn values often below 1.5), which is difficult to achieve with conventional radical polymerization. acs.orgcmu.edu The choice of this compound is advantageous because its structure resembles the propagating chain end of polyacrylonitrile. acs.org

Table 2: Examples of this compound in Atom Transfer Radical Polymerization (ATRP)

| Monomer(s) | Initiator | Catalyst System | Solvent | Temp. (°C) | Resulting Polymer | Reference |

|---|---|---|---|---|---|---|

| Acrylonitrile | This compound | CuBr / bpy | Ethylene Carbonate | 50 | Polyacrylonitrile (PAN) with low polydispersity | cmu.edu |

| Styrene & Acrylonitrile | This compound | CuBr / bpy | Bulk | 90 | Styrene-acrylonitrile (SAN) copolymer, Mw/Mn ~1.4-1.5 | acs.org |

Controlled Radical Polymerization (CRP) Initiator

This compound is widely utilized as an initiator in various controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comnih.gov ATRP is a powerful method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and well-defined architectures. cmu.edu The effectiveness of BPN as an initiator stems from the carbon-bromine bond, which can be reversibly cleaved to generate a propagating radical species. This reversible activation and deactivation process is central to the controlled nature of the polymerization.

The general mechanism involves the reaction of the initiator, this compound, with a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This results in the formation of a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The radical then adds to a monomer unit, initiating the polymer chain growth. The dormant species can be reactivated, allowing the polymer chain to grow in a controlled manner.

Synthesis of Polyacrylonitrile and Copolymers

This compound has proven to be a highly effective initiator for the ATRP of acrylonitrile, leading to the synthesis of well-defined polyacrylonitrile (PAN). researchgate.netsigmaaldrich.com PAN is a commercially important polymer used in the production of carbon fibers, textiles, and other materials. The use of BPN in the ATRP of acrylonitrile allows for the production of PAN with predictable molecular weights and low polydispersities. sigmaaldrich.com

For instance, in a typical ATRP of acrylonitrile using BPN as the initiator and a copper-based catalyst system, the polymerization proceeds in a controlled manner, yielding PAN with a narrow molecular weight distribution. researchgate.net This control is crucial for tailoring the properties of the final PAN material.

Furthermore, this compound is employed in the synthesis of various copolymers of acrylonitrile. A notable example is the synthesis of styrene-acrylonitrile (SAN) copolymers. nih.govrsc.org By using BPN as an initiator in the ATRP of a mixture of styrene and acrylonitrile monomers, researchers can produce SAN copolymers with controlled compositions and microstructures. This level of control is essential for developing materials with specific thermal and mechanical properties.

Table 1: Synthesis of Polyacrylonitrile (PAN) using this compound (BPN) as an Initiator in ATRP

| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | Conversion (%) | M_n (theoretical) | M_w/M_n | Reference |

| Acrylonitrile | This compound | CuBr/bpy | Ethylene Carbonate | 44 | 38 | 2,060 | 1.04 | researchgate.net |

| Acrylonitrile | This compound | CuBr/bpy | DMF | 44 | - | - | - | researchgate.net |

M_n = Number-average molecular weight; M_w/M_n = Polydispersity index; bpy = 2,2'-bipyridine (B1663995); DMF = Dimethylformamide

Synthesis of Polymethacrylates

While this compound is a highly active initiator for acrylonitrile, its application extends to the synthesis of other polymer families, including polymethacrylates. The principles of ATRP initiated by BPN can be applied to methacrylate (B99206) monomers, such as methyl methacrylate (MMA), to produce well-defined polymethacrylates. The controlled nature of the polymerization allows for the synthesis of polymethacrylates with specific molecular weights and low polydispersity.

The synthesis of block copolymers containing polymethacrylate (B1205211) segments is also achievable using BPN. For example, a polymer chain initiated with BPN, such as polyacrylonitrile, can be used as a macroinitiator for the subsequent polymerization of a methacrylate monomer. This process, known as chain extension, results in the formation of a block copolymer, for instance, polyacrylonitrile-block-polymethyl methacrylate. This ability to create block copolymers opens up possibilities for designing materials with unique phase-separated morphologies and combined properties from the different polymer blocks.

Control over Molecular Weight and Polydispersity in Polymers

A key advantage of using this compound as an initiator in controlled radical polymerization is the high degree of control it affords over the molecular weight and polydispersity of the resulting polymers. sigmaaldrich.com In an ideal living polymerization, the number-average molecular weight (M_n) of the polymer increases linearly with monomer conversion, and the polydispersity index (PDI or M_w/M_n) remains low, typically below 1.5.

Research has demonstrated that polymerizations initiated with BPN exhibit these characteristics. sigmaaldrich.com The ability to predetermine the molecular weight of a polymer by adjusting the ratio of monomer to initiator is a powerful tool for materials design. For example, in the ATRP of acrylonitrile initiated by BPN, the experimental molecular weights of the resulting polyacrylonitrile have been shown to be in good agreement with the theoretical values calculated based on the monomer-to-initiator ratio. researchgate.net

This precise control over polymer architecture is a direct consequence of the controlled nature of the polymerization process, where termination and chain transfer reactions are minimized. The resulting polymers with well-defined molecular weights and narrow polydispersity exhibit more uniform properties compared to polymers synthesized by conventional free-radical polymerization.

Table 2: Control over Molecular Weight and Polydispersity in ATRP Initiated by this compound

| Polymerization System | Key Findings | Reference |

| ATRP of Acrylonitrile | Linear increase of molecular weight with conversion. Polydispersities as low as 1.04. | researchgate.netsigmaaldrich.com |

| ATRP of Styrene/Acrylonitrile | Synthesis of SAN copolymers with predetermined molecular weights and low polydispersities. | nih.govrsc.org |

Chain-End Functionality and Chain Extension in Living Polymerization

Polymers synthesized using this compound as an initiator possess a bromine atom at one of their chain ends. This terminal bromine atom serves as a valuable functional group that can be utilized in subsequent chemical modifications. The presence of this "living" chain end is a hallmark of controlled radical polymerization and is crucial for the synthesis of more complex polymer architectures. cmu.edu

The bromine-terminated polymers can act as macroinitiators for the polymerization of a second monomer, a process known as chain extension. This allows for the synthesis of block copolymers. nih.gov For example, a polyacrylonitrile chain synthesized using BPN can be extended with styrene to form a polyacrylonitrile-block-polystyrene copolymer. This ability to sequentially add different monomer blocks is a powerful strategy for creating materials with tailored properties and functionalities.

The high fidelity of the chain-end functionality is critical for the efficiency of chain extension reactions. The controlled nature of ATRP initiated by BPN ensures that a high percentage of the polymer chains retain the active bromine end-group, making them capable of re-initiation.

Functionalization of Polymeric Materials

The bromine end-group introduced by the this compound initiator provides a versatile handle for the post-polymerization functionalization of polymeric materials. This allows for the introduction of a wide array of chemical functionalities to the polymer chain end, thereby tailoring the material's properties for specific applications.

Post-polymerization modification techniques can be employed to transform the terminal bromine into other functional groups. These transformations are typically achieved through nucleophilic substitution reactions where the bromide is displaced by a nucleophile carrying the desired functionality. This approach enables the synthesis of polymers with end-groups such as azides, amines, thiols, or other custom-designed moieties.

For instance, the azide-terminated polymer can be further modified via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules, including fluorescent dyes, bioactive molecules, or other polymers. This modular approach to functionalization is highly efficient and allows for the creation of well-defined, functional materials.

Use in Specific Chemical Transformations

The primary role of this compound in advanced organic synthesis is as a highly effective initiator for controlled radical polymerizations. This in itself is a specific and crucial chemical transformation that enables the synthesis of well-defined macromolecules. The ability to initiate the polymerization of various monomers in a controlled fashion is a key transformation for the creation of advanced polymeric materials with tailored properties.

Beyond initiation, the resulting bromine-terminated polymers can undergo further specific chemical transformations. The carbon-bromine bond at the polymer chain end can be targeted for various organic reactions. As mentioned, nucleophilic substitution reactions are commonly employed to introduce new functionalities. Furthermore, the terminal bromine can participate in other coupling reactions, allowing for the linking of polymer chains to surfaces or other molecules.

In essence, the use of this compound in polymerization is a gateway to a host of subsequent chemical transformations, all of which rely on the initial, well-controlled incorporation of the bromo-functional group from the initiator.

Alkylation Reactions, including C-Alkylation

This compound serves as a valuable reagent in various alkylation reactions, providing a direct route for the introduction of a 1-cyanoethyl group onto a carbon framework. Its utility has been demonstrated in several catalytic systems, including copper- and nickel-mediated processes, as well as in classic organometallic reactions.

In copper-mediated cross-coupling reactions, this compound functions as a secondary alkyl halide electrophile. Studies on the oxidative addition of alkyl halides to copper(I) complexes have utilized this compound to probe reaction mechanisms. For instance, its reaction with a copper(I) complex like [Ph4P]+[Cu(CF3)2]− proceeds smoothly to form a stable copper(III) product. nih.govnih.gov However, its reactivity is influenced by steric hindrance; the reaction of the more sterically hindered this compound is slower than that of the less-hindered bromoacetonitrile. nih.govnih.gov This observation is consistent with an SN2-type pathway for the oxidative addition. nih.govnih.gov In contrast, the reaction with the tertiary alkyl halide, 2-methyl-2-bromopropionitrile, does not yield the expected Cu(III) complex from oxidative addition, highlighting the sensitivity of these reactions to steric bulk. nih.gov

Nickel-catalyzed reactions have also been developed for the C-alkylation of electron-rich heterocycles using this compound. researchgate.net A notable example involves a catalytic system of Ni(cod)2/dppp that promotes the direct and regioselective alkylation of indoles, benzofurans, and 2-pyridinones. researchgate.net This transformation is proposed to proceed through an alkyl radical intermediate, demonstrating a homolytic radical substitution-type mechanism for the C-3 selective functionalization. researchgate.net

Furthermore, this compound has shown increased reactivity in Reformatsky-type conjugate additions when microwave irradiation is applied. sigmaaldrich.com This method involves the in situ formation of the Reformatsky reagent from activated zinc, which then adds to α,β-unsaturated esters like malonates. sigmaaldrich.com

| Reaction Type | Catalyst/Reagent | Substrate Class | Mechanism | Key Findings |

| Copper-Mediated Alkylation | Copper(I) Cuprates | Organocuprates | SN2-type Oxidative Addition | Steric hindrance on the alkyl halide affects reaction rate. nih.govnih.gov |

| Nickel-Catalyzed Alkylation | Ni(cod)2/dppp | Heterocycles (e.g., indoles) | Radical (Homolytic Substitution) | Enables direct, regioselective C-3 alkylation. researchgate.net |

| Reformatsky Conjugate Addition | Activated Zinc / Microwaves | α,β-Unsaturated Esters | Organozinc addition | Microwave irradiation enhances reactivity compared to thermal methods. sigmaaldrich.com |

Carbonyl Compound Synthesis via Photocatalysis

The synthesis of carbonyl compounds using photocatalysis represents a modern approach to forming carbon-carbon bonds under mild conditions. While direct applications of this compound in this specific context are emerging, a highly relevant and powerful strategy involves the synergistic combination of photoredox catalysis and organocatalysis for the enantioselective α-alkylation of aldehydes with α-halo nitriles. nih.gov This methodology provides a blueprint for how reagents like this compound can be employed to synthesize complex chiral aldehydes.

The core concept involves the merger of two distinct catalytic cycles: an enamine cycle and a photoredox cycle. nih.gov This dual-catalyst system enables the generation of a highly electrophilic alkyl radical from an α-bromo nitrile, which then couples with a nucleophilic enamine derived from an aldehyde. nih.gov

The proposed mechanism proceeds as follows:

Enamine Formation : An aldehyde reacts with a secondary amine organocatalyst (e.g., a MacMillan catalyst) to form a nucleophilic enamine intermediate.

Photocatalyst Excitation : A photocatalyst, such as Ru(bpy)3(2+), absorbs visible light and is excited to a higher energy state.

Radical Generation : The excited photocatalyst is reductively quenched by an amine, generating a potent reductant (Ru(bpy)3(+)). This species then reduces the α-bromo nitrile (like this compound) via a single-electron transfer (SET) to generate a carbon-centered radical and a bromide anion.

Radical-Enamine Coupling : The newly formed alkyl radical is trapped by the enamine intermediate.

Product Formation : The resulting α-amino radical undergoes a single-electron oxidation by the photocatalyst in its oxidized state, forming an iminium ion. Hydrolysis of the iminium ion releases the final α-cyanoalkylated aldehyde product and regenerates the organocatalyst, closing both catalytic cycles. nih.gov

This process allows for the construction of valuable β-cyanoaldehydes containing quaternary stereocenters with high enantioselectivity. nih.gov These products are versatile synthetic intermediates that can be further transformed into a wide array of medicinally relevant derivatives and heterocycles. nih.gov

| Aldehyde Substrate | Alkylating Agent | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (%) |

| Hydrocinnamaldehyde | Bromoacetonitrile | Ru(bpy)3(PF6)2 + Organocatalyst | β-Cyanoaldehyde | 91 | 92 |

| Cyclohexanecarboxaldehyde | Bromoacetonitrile | Ru(bpy)3(PF6)2 + Organocatalyst | β-Cyanoaldehyde | 90 | 95 |

| p-Methoxyphenylacetaldehyde | Bromoacetonitrile | Ru(bpy)3(PF6)2 + Organocatalyst | β-Cyanoaldehyde | 80 | 90 |

This table illustrates the scope of the enantioselective α-cyanoalkylation of aldehydes via dual photoredox and organocatalysis, a representative method for carbonyl synthesis involving α-bromo nitrile reagents. Data sourced from a study on this methodology. nih.gov

V. Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of molecular structures and offering insights into the mechanisms of chemical reactions.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the characterization of 2-bromopropionitrile and the polymers it initiates.

For the monomer this compound, the ¹H NMR spectrum is characterized by signals corresponding to the methyl (-CH₃) and methine (-CH) protons. The integration of these signals provides a quantitative measure of the protons in each environment, while their splitting patterns (multiplicity) reveal information about neighboring protons. Similarly, the ¹³C NMR spectrum shows distinct resonances for the methyl, methine, and nitrile carbons.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

| ¹H | ~1.9 | Doublet |

| ¹H | ~4.5 | Quartet |

| ¹³C | ~20 | |

| ¹³C | ~25 | |

| ¹³C | ~118 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

When this compound is used as an initiator in polymerization, NMR spectroscopy is crucial for analyzing the resulting polymer structure. nih.gov ¹H NMR can be used for end-group analysis, where the signals from the initiator fragment at the beginning of the polymer chain are identified and compared to the signals from the repeating monomer units. nih.gov This comparison allows for the calculation of the number-average molecular weight of the polymer. nih.gov

In ¹³C NMR analysis of polymers, the chemical shifts of the carbon backbone can provide detailed information about the polymer's tacticity (the stereochemical arrangement of adjacent chiral centers). nih.gov While standard broadband decoupled ¹³C NMR is effective, techniques like inverse-gated decoupling can be employed to improve the quantitative accuracy of integrations by minimizing the Nuclear Overhauser Effect (NOE). nih.gov Comparing the ¹H and ¹³C NMR spectra of the initial monomer with the final polymer clearly shows the disappearance of monomer signals and the appearance of new signals corresponding to the polymer's repeating units, confirming the success of the polymerization reaction. sigmaaldrich.com

For complex molecules, polymers, or reaction mixtures where one-dimensional spectra suffer from signal overlap, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and provide more detailed structural information. azom.comopenreview.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a powerful tool for determining one-bond correlations between protons and heteronuclei, most commonly ¹³C. azom.comresearchgate.net In an HSQC spectrum of a this compound derivative or polymer, each peak represents a direct connection between a specific proton and the carbon atom it is attached to. azom.com This technique is invaluable for unambiguously assigning the ¹H and ¹³C signals of monomeric units within a complex polymer structure, resolving overlaps that would make assignment from 1D spectra impossible. openreview.net